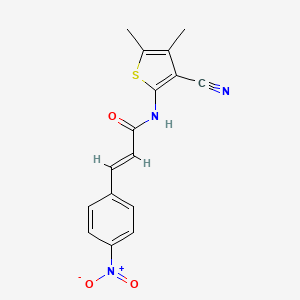
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide, also known as CDMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. CDMA is a potent inhibitor of various enzymes and has shown promising results in preclinical studies as an anticancer agent.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Acrylamide derivatives, including compounds similar to (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide, have been explored for their effectiveness as corrosion inhibitors. A study found that these compounds are effective in preventing corrosion of copper in nitric acid solutions. This is attributed to their ability to form a protective layer on the metal surface, thus reducing the rate of corrosion (Abu-Rayyan et al., 2022).
Solar Cell Applications
Novel organic sensitizers, which include structures similar to the compound , have been engineered for use in solar cells. These sensitizers demonstrate high efficiency in converting sunlight into electricity, highlighting their potential in renewable energy applications (Kim et al., 2006).
Kinase Inhibitor Intermediates
Compounds with structural similarities to (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide have been developed as intermediates for aurora 2 kinase inhibitors. These are significant in the context of cancer research and treatment, as kinase inhibitors play a crucial role in regulating cell growth and survival (Xu et al., 2015).
Antiproliferative Activity
Studies have synthesized and characterized N-(4-nitrophenyl)acrylamide, a compound structurally related to the target compound, and investigated its antiproliferative activity. Such studies contribute to understanding the potential biomedical applications of these compounds in cancer therapy (Tanış et al., 2019).
Synthesis and Characterization Studies
Research has focused on synthesizing and characterizing various acrylamide derivatives, including those similar to the specified compound. This includes studies on their structural determination, which is essential for understanding their chemical properties and potential applications (Kariuki et al., 2022).
Antioxidant and Anti-Inflammatory Activities
Certain acrylamide derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research contributes to the development of new therapeutic agents for diseases associated with oxidative stress and inflammation (Madhavi & Sreeramya, 2017).
Propiedades
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-11(2)23-16(14(10)9-17)18-15(20)8-5-12-3-6-13(7-4-12)19(21)22/h3-8H,1-2H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWVHEFFHVBHLO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

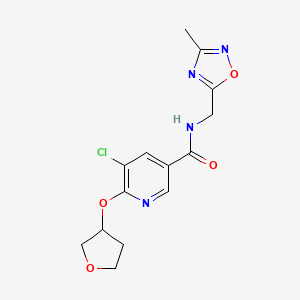
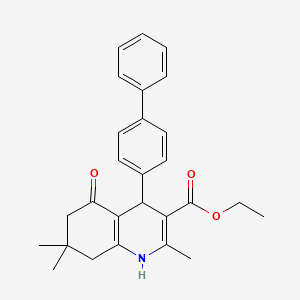

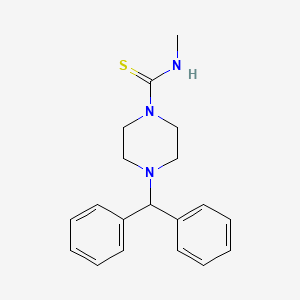

![6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834369.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2834373.png)
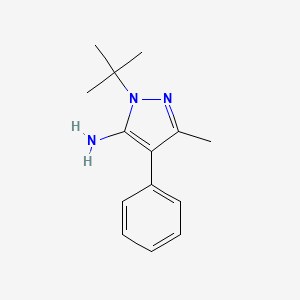
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol](/img/structure/B2834375.png)
![2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2834376.png)
methanone](/img/structure/B2834380.png)
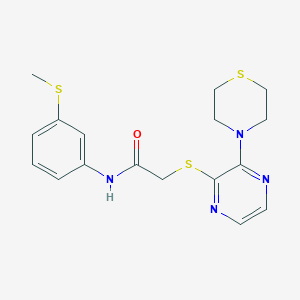
![N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B2834382.png)